1'N-Benzyl Biotin

Beschreibung

Eigenschaften

IUPAC Name |

5-[(3aR,6S,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFWFILLMGRYPI-DZKIICNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438027 | |

| Record name | 1'N-Benzyl Biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76335-62-1 | |

| Record name | 1'N-Benzyl Biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1'N-Benzyl Biotin: Structure, Properties, and Research Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1’N-Benzyl Biotin is a synthetic derivative of biotin (Vitamin B7), a crucial water-soluble vitamin that acts as a coenzyme for carboxylase enzymes involved in key metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] This guide provides a comprehensive overview of the known properties of 1’N-Benzyl Biotin, its relationship to biotin biosynthesis, and its relevance within the broader context of biotin analogue research, particularly in the pursuit of novel antibacterial agents. While detailed experimental data for 1'N-Benzyl Biotin is not extensively available in the public domain, this document synthesizes the existing information to provide a valuable resource for researchers in the field.

Core Molecular Attributes of this compound

1’N-Benzyl Biotin is characterized by the addition of a benzyl group to one of the nitrogen atoms in the ureido ring of the biotin molecule. This modification significantly alters its chemical properties and potential biological activity compared to its parent compound.

Chemical Structure and Molecular Formula

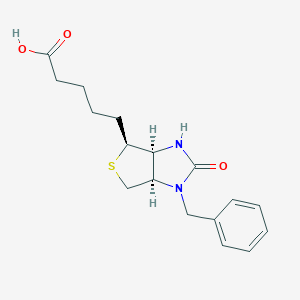

The systematic IUPAC name for 1’N-Benzyl Biotin is 5-((3aS,4S,6aR)-1-benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid.[1] Its chemical structure is depicted in the diagram below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 1’N-Benzyl Biotin is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂N₂O₃S | [1] |

| Molecular Weight | 334.43 g/mol | [1] |

| CAS Number | 76335-62-1 | [1] |

| Appearance | Off-White to Light Beige Solid | [2] |

| Melting Point | 183-184°C | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |

| Synonyms | 5-((3aS,4S,6aR)-1-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, N-Benzyl-d-biotin, Biotin Impurity 4 | [1][2] |

Synthesis and Characterization

Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

This process would likely involve the reaction of biotin with a suitable benzylating agent, such as benzyl bromide, in the presence of a base to deprotonate the nitrogen atom of the ureido ring, facilitating nucleophilic attack. The reaction would be carried out in an appropriate aprotic solvent. Purification of the resulting product would be necessary to isolate 1’N-Benzyl Biotin from unreacted starting materials and potential byproducts, including the 3’N-benzylated isomer.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for 1’N-Benzyl Biotin are not widely published. However, based on its structure, the following characteristic spectral features would be expected:

-

¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic region), the methylene protons of the benzyl group, and the protons of the biotin core and its valeric acid side chain.

-

¹³C NMR: Resonances for the carbons of the benzyl group, the biotin bicyclic core, and the valeric acid side chain.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 334.43 g/mol .[1]

-

FTIR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ureido ring and the carboxylic acid, N-H bending, C-N stretching, and C-H stretching of the aromatic and aliphatic moieties.

Biological and Research Context

The primary interest in 1’N-Benzyl Biotin and other biotin analogues for researchers and drug development professionals stems from their potential as inhibitors of biotin-dependent enzymes, which are essential for the survival of various organisms, including pathogenic bacteria.

Biotin Biosynthesis and Biotin Protein Ligase (BPL)

Bacteria synthesize biotin through a well-defined pathway, which is absent in humans, making the enzymes in this pathway attractive targets for the development of novel antibiotics.[5][6] Biotin is covalently attached to its target carboxylases by the enzyme Biotin Protein Ligase (BPL), also known as holocarboxylase synthetase.[7][8] BPL is a crucial enzyme that activates biotin and facilitates its attachment to an acceptor protein.[7][8] Inhibition of BPL would disrupt essential metabolic processes, leading to bacterial cell death.

Caption: The role of BPL in biotinylation and its potential inhibition by biotin analogues.

This compound as a Potential BPL Inhibitor

While no specific studies have been published detailing the inhibitory activity of 1’N-Benzyl Biotin against BPL, research on other biotin analogues has demonstrated that modifications to the biotin structure can lead to potent and selective BPL inhibitors with antibacterial activity.[7][8] The benzyl group at the 1'N-position of 1’N-Benzyl Biotin would be expected to interact with the active site of BPL, potentially preventing the binding and/or activation of natural biotin. Further research is required to determine the specific inhibitory constants (Ki or IC50) and the antibacterial spectrum (e.g., Minimum Inhibitory Concentrations - MICs) of 1’N-Benzyl Biotin against various bacterial strains.

Potential Research Applications

Given its structural similarity to biotin, 1’N-Benzyl Biotin could potentially be employed in various research applications, although specific protocols are not yet established.

Competitive Binding Assays

1’N-Benzyl Biotin could be used as a competitor in assays designed to study the binding of biotin to avidin, streptavidin, or other biotin-binding proteins.[9][10] By competing with a labeled biotin derivative, it could be used to determine the binding affinity of other unlabeled biotin analogues.

Affinity Chromatography

While biotin itself is widely used in affinity chromatography, derivatives like 1’N-Benzyl Biotin could be investigated for the development of affinity matrices with altered binding or elution characteristics.[11] The benzyl group might influence the interaction with the solid support or the target molecule.

Conclusion

1’N-Benzyl Biotin is a chemically defined derivative of biotin with established fundamental properties. While it is recognized as a biotin impurity and a synthetic intermediate, its full biological and biochemical profile remains to be elucidated. The growing interest in biotin analogues as potential antibacterial agents targeting Biotin Protein Ligase highlights the need for further investigation into the properties and activities of compounds like 1’N-Benzyl Biotin. This guide provides a foundational understanding of this molecule, serving as a starting point for researchers and drug development professionals interested in exploring its potential in their respective fields. Future studies are warranted to fully characterize its synthesis, spectroscopic properties, and biological activity to unlock its potential as a research tool or a lead compound for therapeutic development.

References

-

Soares da Costa, T.P., Tieu, W., Yap, M.Y., et al. (2012). Biotin Analogues with Antibacterial Activity Are Potent Inhibitors of Biotin Protein Ligase. ACS Medicinal Chemistry Letters, 3(6), 509-514. [Link]

-

Broussard, T.C., Kobe, M.J., Pakhomova, S., et al. (2013). The Three-Dimensional Structure of the Biotin Carboxylase-Biotin Carboxyl Carrier Protein Complex of E. coli Acetyl-CoA Carboxylase. Structure, 21(4), 650-657. [Link]

-

Tieu, W., Polyak, S.W., & Booker, G.W. (2012). Biotin Protein Ligase Is a Target for New Antibacterials. Molecules, 17(12), 14384-14397. [Link]

-

Lin, S., & Cronan, J.E. (2011). Biotin synthesis begins by hijacking the fatty acid synthetic pathway. Nature Chemical Biology, 7(9), 573-579. [Link]

-

Marquet, A., & Frappier, F. (2002). Biosynthesis of Biotin. In Escherichia coli and Salmonella: Cellular and Molecular Biology. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Veeprho. (n.d.). Biotin Impurities and Related Compound. Retrieved from [Link]

-

Waldrop, G.L. (2004). The synthesis of new biotin derivatives and their bioactivity. LSU Scholarly Repository. [Link]

-

Boster Bio. (2023). Avidin-Biotin Interaction in Assays. Retrieved from [Link]

-

Pik, J., & A. (2020). An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. Diagnostics, 10(6), 377. [Link]

-

Hancock, W.S., & Bishop, C.A. (1990). Affinity chromatography with biotinylated RNAs. Methods in Enzymology, 181, 97-121. [Link]

-

Zempleni, J. (2020). Regulatory Role, Mechanism, and Metabolic Profile of BIOTIN in Gene Expression. Journal of Biosciences and Medicines, 8(7), 1-16. [Link]

-

Tong, L. (2013). Structure and function of biotin-dependent enzymes. Cellular and Molecular Life Sciences, 70(5), 863-891. [Link]

-

Chavan, S.P., Kalbhor, D.B., & Gonnade, R.G. (2022). Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization and Haller–Bauer Reaction. ACS Omega, 7(14), 12267-12275. [Link]

-

Rockland Immunochemicals Inc. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]

Sources

- 1. This compound | C17H22N2O3S | CID 10314840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 76335-62-1 [m.chemicalbook.com]

- 4. veeprho.com [veeprho.com]

- 5. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biotin Analogues with Antibacterial Activity Are Potent Inhibitors of Biotin Protein Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 9. bosterbio.com [bosterbio.com]

- 10. mdpi.com [mdpi.com]

- 11. Affinity chromatography with biotinylated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of 1'-N-Benzyl Biotin in Common Laboratory Solvents: A Comprehensive Technical Guide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1'-N-Benzyl Biotin, a key derivative of Biotin (Vitamin B7), is increasingly utilized in various biochemical applications, including novel enantioselective syntheses.[1] Understanding its solubility and stability in common laboratory solvents is paramount for its effective use in research, diagnostics, and pharmaceutical development. This guide provides a comprehensive overview of the anticipated solubility and stability profiles of 1'-N-Benzyl Biotin, drawing upon the known characteristics of biotin and its analogues. It further outlines detailed methodologies for researchers to empirically determine these critical parameters for their specific applications, ensuring experimental robustness and reproducibility.

Introduction to 1'-N-Benzyl Biotin

1'-N-Benzyl Biotin (CAS 76335-62-1) is a synthetic derivative of biotin where a benzyl group is attached to one of the nitrogen atoms in the ureido ring.[2][3] This modification significantly alters the physicochemical properties of the parent molecule, influencing its solubility, stability, and interaction with biological systems.

Chemical Structure and Properties:

-

Appearance: Off-White to Light Beige Solid[1]

-

IUPAC Name: 5-((3aS, 4S, 6aR)-1-benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid[2]

The introduction of the benzyl group increases the molecule's lipophilicity compared to biotin, which is expected to decrease its solubility in aqueous solutions and increase its solubility in organic solvents.

Solubility Profile of 1'-N-Benzyl Biotin

The presence of the nonpolar benzyl group in 1'-N-Benzyl Biotin will likely lead to the following solubility characteristics:

-

Decreased Aqueous Solubility: The hydrophobic nature of the benzyl group is expected to reduce the molecule's ability to form hydrogen bonds with water, leading to lower solubility in aqueous buffers compared to biotin.

-

Increased Solubility in Organic Solvents: The lipophilic character of the benzyl group should enhance its solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and chlorinated solvents like Dichloromethane (DCM) and Chloroform.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of 1'-N-Benzyl Biotin. Researchers should empirically verify these predictions for their specific experimental conditions.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | Increased lipophilicity due to the benzyl group. |

| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, but pH-dependent. |

| Ethanol | Low to Moderate | The benzyl group may limit solubility despite the polarity of ethanol. |

| Methanol | Low to Moderate | Similar to ethanol. |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic polar solvent capable of solvating a wide range of compounds. |

| Dimethylformamide (DMF) | High | Another aprotic polar solvent with good solvating properties. |

| Dichloromethane (DCM) | Moderate to High | Nonpolar organic solvent suitable for lipophilic compounds. |

| Chloroform | Moderate to High | Similar to DCM. |

| Acetonitrile | Low to Moderate | Polar aprotic solvent, but may be less effective than DMSO or DMF. |

| Dilute Alkaline Solutions (e.g., 0.1 M NaOH) | Moderate | The carboxylic acid moiety will be deprotonated, forming a more soluble salt. |

Experimental Protocol for Determining Solubility

This protocol provides a standardized method for determining the solubility of 1'-N-Benzyl Biotin in a solvent of choice.

Materials:

-

1'-N-Benzyl Biotin

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Prepare Saturated Solutions:

-

Add an excess amount of 1'-N-Benzyl Biotin to a known volume of the solvent in a vial.

-

Cap the vial tightly and vortex vigorously for 2 minutes.

-

Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Separate Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Analyze the Supernatant:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved 1'-N-Benzyl Biotin.

-

-

Calculate Solubility:

-

Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

-

Sources

Spectroscopic Characterization of 1'-N-Benzyl Biotin: A Technical Guide

Introduction

1'-N-Benzyl Biotin is a chemically modified form of biotin, a water-soluble B vitamin essential for various metabolic processes. The introduction of a benzyl group at the 1'-nitrogen position of the ureido ring alters the molecule's physicochemical properties, making it a valuable tool in various research applications, including affinity chromatography, targeted drug delivery, and the development of specific biochemical probes. Accurate structural confirmation and purity assessment of 1'-N-Benzyl Biotin are paramount for its effective use. This technical guide provides an in-depth analysis of the spectroscopic techniques used for its characterization, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental considerations, and detailed data interpretation, offering researchers a comprehensive resource for validating this important biotin derivative.

Molecular Structure and Isotopic Distribution

1'-N-Benzyl Biotin possesses the molecular formula C₁₇H₂₂N₂O₃S, with a monoisotopic mass of 334.1351 g/mol .[1] The presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms dictates the characteristic isotopic pattern observed in high-resolution mass spectrometry, which serves as a primary confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of 1'-N-Benzyl Biotin.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of 1'-N-Benzyl Biotin in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), to a concentration of approximately 10-20 mM. The spectrum is typically recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Data Interpretation: The ¹H NMR spectrum of 1'-N-Benzyl Biotin is predicted to exhibit distinct signals corresponding to the protons of the biotin core and the appended benzyl group. Based on known spectral data for biotin and related derivatives, the following assignments can be anticipated.[2][3][4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Chemical Shifts for 1'-N-Benzyl Biotin in DMSO-d₆

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | Protons of the phenyl ring. |

| Methylene (Benzyl) | ~4.50 | Singlet | -CH₂- group attached to the nitrogen. |

| H-3', H-4' | 4.10 - 4.30 | Multiplet | Protons on the tetrahydrothiophene ring adjacent to the ureido ring. |

| H-6' | ~3.10 | Multiplet | Proton on the tetrahydrothiophene ring adjacent to the sulfur atom. |

| H-2 (Valeric Acid) | ~2.10 | Triplet | Methylene group alpha to the carboxylic acid. |

| H-5', H-5'' | 2.60 - 2.85 | Multiplet | Methylene protons on the tetrahydrothiophene ring. |

| H-3, H-4, H-5 (Valeric Acid) | 1.20 - 1.70 | Multiplet | Methylene groups of the valeric acid side chain. |

| NH (Ureido) | 6.30 - 6.50 | Singlet | Remaining NH proton of the ureido ring. |

| COOH | ~12.00 | Broad Singlet | Carboxylic acid proton, may be exchangeable. |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is often preferred for biotin derivatives due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons, such as the NH and COOH protons, allowing for their observation in the spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required to achieve an adequate signal-to-noise ratio.

Data Interpretation: The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts for 1'-N-Benzyl Biotin are summarized below, based on data from biotin and related compounds.[10][11][12]

Table 2: Predicted ¹³C NMR Chemical Shifts for 1'-N-Benzyl Biotin in DMSO-d₆

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | ~174.5 | Carbonyl of the valeric acid side chain. |

| C=O (Ureido) | ~162.8 | Carbonyl of the ureido ring. |

| Aromatic (Benzyl, C1) | ~138.0 | Quaternary carbon of the phenyl ring attached to the methylene group. |

| Aromatic (Benzyl) | 127.0 - 129.0 | Carbons of the phenyl ring. |

| C-3', C-4' | ~61.1, ~59.3 | Carbons on the tetrahydrothiophene ring adjacent to the ureido ring. |

| C-6' | ~55.5 | Carbon on the tetrahydrothiophene ring adjacent to the sulfur atom. |

| Methylene (Benzyl) | ~48.0 | -CH₂- group attached to the nitrogen. |

| C-5' | ~39.9 | Methylene carbon on the tetrahydrothiophene ring. |

| C-2 (Valeric Acid) | ~35.0 | Methylene group alpha to the carboxylic acid. |

| C-3, C-4, C-5 (Valeric Acid) | 25.0 - 30.0 | Methylene groups of the valeric acid side chain. |

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of 1'-N-Benzyl Biotin and to gain structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: For electrospray ionization (ESI) mass spectrometry, a dilute solution of 1'-N-Benzyl Biotin is prepared in a solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation. The solution is then infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Data Interpretation: In positive ion mode ESI-MS, 1'-N-Benzyl Biotin is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 335.1429.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide valuable structural information. The fragmentation of the biotin core is well-documented and can be expected to produce characteristic fragment ions.[13][14][15][16] The benzyl group introduces additional fragmentation pathways.

Table 3: Predicted Key Fragment Ions for 1'-N-Benzyl Biotin in MS/MS

| m/z | Proposed Fragment Structure | Notes |

| 244.0882 | [M+H - C₇H₇]⁺ | Loss of the benzyl group. |

| 227.0850 | Biotin ureido ring fragment | A common signature ion from the fragmentation of the biotin core. |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion from the benzyl group. |

Trustworthiness through Self-Validation: The combination of accurate mass measurement of the parent ion and the observation of predictable fragment ions provides a robust and self-validating system for the structural confirmation of 1'-N-Benzyl Biotin.

Visualization of Key Structural Features and Fragmentation

To further clarify the relationships between the structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of 1'-N-Benzyl Biotin.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion

The spectroscopic characterization of 1'-N-Benzyl Biotin through NMR and Mass Spectrometry provides a comprehensive and definitive confirmation of its chemical structure. The predictable chemical shifts in ¹H and ¹³C NMR spectra, corresponding to both the biotin core and the benzyl moiety, allow for a detailed structural assignment. Furthermore, high-resolution mass spectrometry confirms the elemental composition, while MS/MS fragmentation patterns provide corroborating evidence of the molecular architecture. This guide equips researchers with the necessary framework to confidently verify the identity and purity of 1'-N-Benzyl Biotin, ensuring the reliability and reproducibility of their scientific investigations.

References

-

Signature Fragment Ions of Biotinylated Peptides. (2020). Journal of the American Society for Mass Spectrometry. [Link][13]

-

Signature Fragment Ions of Biotinylated Peptides. (2020). PubMed. [Link][14]

-

Signature Fragment Ions of Biotinylated Peptides. (2020). Mayo Clinic. [Link][15]

-

Signature Fragment Ions of Biotinylated Peptides. (2020). ACS Publications. [Link][16]

-

Origin of carbon atoms of biotin. 13C-NMR studies on biotin biosynthesis in Escherichia coli. (1994). PubMed. [Link][10]

-

From Weak Interactions to High Stability: Deciphering the Streptavidin–Biotin Interaction through NMR and Computational Analysis. (2021). ACS Publications. [Link][3]

-

Intramolecular hydrogen bonding of (+)-biotin and biotin derivatives in organic solvents. (2001). ScienceDirect. [Link][4]

-

Electronic Supplementary Information Measurements 1H NMR spectra were recorded at 300 MHz on a Mercury VX-300 spectrometer by us. (2012). The Royal Society of Chemistry. [Link][11]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000030). (n.d.). Human Metabolome Database. [Link][5]

-

13C NMR Spectrum (1D, 300 MHz, H2O, predicted) (HMDB0000030). (n.d.). Human Metabolome Database. [Link]

-

(+)-Biotin at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link][6]

-

Assignment of the 13C NMR spectrum of biotin. (1979). Sci-Hub. [Link][12]

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0000030). (n.d.). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000030). (n.d.). Human Metabolome Database. [Link]

-

Biotin - 1H NMR Spectrum at 250 MHz. (2000). University of Alberta. [Link][7]

-

1 H NMR spectrum of (+)-biotin in 10% DMSO-d 6 and 90% CDCl 3. (2001). ResearchGate. [Link][8]

-

Partial 1 H-NMR spectra of biotin derivatives in D 2 O. (n.d.). ResearchGate. [Link][9]

Sources

- 1. This compound | C17H22N2O3S | CID 10314840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. hmdb.ca [hmdb.ca]

- 6. bmse000227 (+)-Biotin at BMRB [bmrb.io]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Origin of carbon atoms of biotin. 13C-NMR studies on biotin biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Sci-Hub. Assignment of the 13C NMR spectrum of biotin / Journal of Magnetic Resonance (1969), 1979 [sci-hub.st]

- 13. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. pubs.acs.org [pubs.acs.org]

Unlocking New Frontiers in Molecular Biology: A Technical Guide to the Potential Applications of 1'N-Benzyl Biotin

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The unparalleled strength of the biotin-streptavidin interaction has long been a cornerstone of molecular biology, enabling a vast array of applications in purification, detection, and labeling. However, the exploration of biotin derivatives with unique functionalities remains a fertile ground for innovation. This technical guide delves into the prospective applications of a promising analog, 1'N-Benzyl Biotin. By introducing a benzyl group at the 1'N position of the biotin molecule, we can hypothesize novel characteristics that could offer distinct advantages over traditional biotin-based reagents. This document will explore the theoretical underpinnings and provide detailed, field-proven insights into how this compound could be leveraged for advanced applications in proximity-dependent proteomics and sophisticated affinity purification workflows. We will also examine the potential enzymatic interactions of this molecule and propose experimental designs to validate its utility in a research setting.

Introduction: The Enduring Power of Biotin and the Rationale for Derivatization

Biotin, or vitamin B7, is a water-soluble vitamin that acts as an essential coenzyme for five carboxylase enzymes in mammals, playing a critical role in metabolic pathways such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] The covalent attachment of biotin to these carboxylases is catalyzed by holocarboxylase synthetase (HCS).[2] Beyond its physiological role, the biotin molecule has been widely adopted as a powerful tool in life sciences research. This is primarily due to its exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin, with a dissociation constant (Kd) on the order of 10⁻¹⁵ M.[3] This robust interaction forms the basis of numerous techniques for detecting and isolating biomolecules.[4]

The derivatization of biotin offers the potential to fine-tune its properties for specific applications. By adding chemical moieties, we can modulate its interaction with enzymes, alter its solubility, or introduce new functionalities. This compound, a derivative with a benzyl group attached to the 1'N position of the ureido ring, presents an intriguing candidate for expanding the molecular biologist's toolkit. The introduction of this bulky, hydrophobic group could influence its enzymatic processing and provide unique advantages in specific experimental contexts.

The Chemical Landscape of this compound

This compound is a chemically modified version of biotin. The key structural feature is the substitution of a hydrogen atom with a benzyl group at the 1'N position of the bicyclic ring structure.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₃S | [5] |

| Molecular Weight | 334.43 g/mol | [5] |

| IUPAC Name | 5-((3aS,4S,6aR)-1-benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | [5] |

| CAS Number | 76335-62-1 | [6] |

The synthesis of 1'N-substituted biotin analogs has been described in the literature. A general approach involves the reaction of a suitable starting material, such as a meso-diaminosuccinic acid derivative, to form the imidazolidone ring, followed by the introduction of the sulfur-containing ring and the valeric acid side chain. The benzyl group can be introduced at an early stage of the synthesis.[7]

Potential Application I: Proximity-Dependent Proteomics with this compound

Proximity-dependent proteomics, most notably exemplified by the BioID technique, has revolutionized the study of protein-protein interactions (PPIs) within their native cellular environment.[8] This method utilizes a promiscuous biotin ligase, BirA, which is fused to a protein of interest.[9] When supplemented with biotin, BirA generates reactive biotinoyl-5'-AMP that diffuses from the active site and covalently labels lysine residues of nearby proteins.[10] These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.

The use of this compound in a BioID-like workflow is a compelling, albeit currently hypothetical, application. Its utility is contingent on the crucial assumption that this compound is a substrate for promiscuous biotin ligases like BirA*. While direct evidence is lacking, studies on biotin ligases from various species have shown a degree of substrate flexibility, with some able to process biotin analogs bearing modifications.[11]

Theoretical Advantages of this compound in Proximity Labeling

-

Modulated Enzyme Kinetics: The bulky benzyl group at the 1'N position could alter the binding affinity and catalytic efficiency of BirA* for the analog. This might lead to a different labeling radius or efficiency compared to natural biotin, potentially offering a way to fine-tune the spatial resolution of the proximity labeling experiment.

-

Reduced Endogenous Background: The native biotin recycling pathway involves the enzyme biotinidase, which cleaves biotin from biocytin (biotin-lysine).[12] A study has shown that "biotinyl benzylamide" can act as a competitive inhibitor of biotinidase.[1] This suggests that this compound may be a poor substrate for biotinidase, leading to reduced recycling and potentially a lower background of endogenously biotinylated proteins being incorporated into the experimental results.

Proposed Experimental Workflow: Proximity Labeling with this compound

This protocol is adapted from established BioID procedures and is presented as a framework for validating the use of this compound.[8]

Figure 1: Proposed experimental workflow for proximity labeling using this compound.

Validation and Control Experiments

To validate this hypothetical application, several key experiments would be necessary:

-

In Vitro BirA Activity Assay:* A direct enzymatic assay to confirm that BirA* can utilize this compound to biotinylate a known substrate.

-

Western Blot Analysis: After in-cell labeling, a western blot using streptavidin-HRP should be performed to visualize the extent of protein biotinylation with this compound compared to natural biotin.

-

Mass Spectrometry Comparison: A direct comparison of the proteomes identified using this compound and natural biotin would reveal any differences in labeling patterns and efficiencies.

Potential Application II: Advanced Affinity Purification Strategies

Affinity purification is a widely used technique to isolate a protein of interest from a complex mixture.[4] The biotin-streptavidin system is a popular choice for this application due to the high affinity and specificity of the interaction.[13] Biotinylated molecules can be used as "bait" to capture their interacting partners.[2]

Leveraging the Benzyl Group for Modified Elution Strategies

A significant challenge in traditional biotin-streptavidin affinity purification is the harsh conditions required to elute the captured proteins, which can denature the protein of interest and its interactors. The presence of the benzyl group on this compound could potentially be exploited for novel, milder elution strategies.

-

Hydrophobic Interaction-Based Elution: The benzyl group introduces a hydrophobic moiety. It is conceivable that elution could be achieved using a buffer containing a mild non-ionic detergent or an organic solvent that disrupts the hydrophobic interactions between the benzyl group and the streptavidin binding pocket, without fully denaturing the proteins.

-

Competitive Elution with Benzyl-Containing Compounds: A competitive elution strategy could be developed using a high concentration of a non-biotinylated, benzyl-containing small molecule that could compete for a secondary binding site within the streptavidin pocket that accommodates the benzyl group.

Proposed Experimental Workflow: Affinity Purification with this compound

Figure 2: Proposed experimental workflow for affinity purification using this compound.

Enzymatic Considerations: Interaction with Holocarboxylase Synthetase and Biotinidase

The interaction of this compound with the key enzymes of biotin metabolism is a critical factor in its potential in vivo applications.

-

Holocarboxylase Synthetase (HCS): HCS is responsible for attaching biotin to its cognate carboxylases.[14] The substrate specificity of HCS for biotin analogs is not extensively characterized. It is possible that the benzyl group at the 1'N position could sterically hinder the binding of this compound to the HCS active site, making it a poor substrate. This could be advantageous in proximity labeling experiments by reducing the background of endogenously biotinylated proteins.

-

Biotinidase: This enzyme is crucial for recycling biotin by cleaving it from lysine residues.[12] As previously mentioned, the finding that biotinyl benzylamide inhibits biotinidase suggests that this compound may also be a poor substrate or an inhibitor of this enzyme.[1] This would lead to its prolonged presence in a biotinylated state within the cell, which could be beneficial for increasing the yield of captured proteins in both proximity labeling and affinity purification experiments.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, tool for molecular biologists. The theoretical advantages it may offer in proximity-dependent proteomics and affinity purification warrant experimental investigation. Future research should focus on:

-

Definitive enzymatic assays: Quantitatively assessing the substrate efficiency of this compound for promiscuous biotin ligases, HCS, and biotinidase.

-

Direct comparison with existing technologies: Performing head-to-head comparisons of this compound with traditional biotin and other analogs in BioID and affinity purification experiments.

-

Synthesis of further derivatives: Exploring other substitutions at the 1'N position to create a library of biotin analogs with a range of properties.

References

-

Bartolome, A., et al. (2020). An Optimized Automated Workflow for BioID Improves Reproducibility and Identification of Protein–Protein Interactions. Journal of Proteome Research. [Link][15]

-

Choi-Rhee, E., et al. (2004). Promiscuous protein biotinylation by Escherichia coli biotin protein ligase. Protein Science. [Link][9]

-

Dakshinamurti, K., & Zempleni, J. (2008). Biotin and biotinidase deficiency. Expert Review of Endocrinology & Metabolism. [Link][1]

-

Hesketh, E. L., et al. (2020). Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins. Journal of Proteome Research. [Link][1]

-

Kim, D. I., et al. (2016). An improved smaller biotin ligase for BioID proximity labeling. Molecular Biology of the Cell. [Link][16]

-

LifeTein. (n.d.). Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions. [Link][2]

-

Roux, K. J., et al. (2012). A promiscuous biotin ligase fusion protein identifies proximal and interacting proteins in mammalian cells. The Journal of Cell Biology. [Link][10]

-

Roux, K. J. (2013). BioID: A Screen for Protein-Protein Interactions. Current Protocols in Protein Science. [Link][8]

-

Tykvart, J., et al. (2012). Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II. Protein Expression and Purification. [Link][17]

-

Chen, I., et al. (2005). Site-specific labeling of cellular proteins with unnatural substrates of biotin ligases. Thesis. [Link][11]

-

ResearchGate. (2004). Promiscuous protein biotinylation by Escherichia coli biotin protein ligase. [Link][18]

-

Chavan, S. P., et al. (2022). Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization and Haller–Bauer Reaction. ACS Omega. [Link][14]

-

Amid Biosciences. (n.d.). BirA Biotin Protein Ligase, Recombinant. [Link][19]

-

Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of Biotin. U.S. Patent 2,489,232. [7]

-

Chivers, C. E., et al. (2010). How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. Biochemical Journal. [Link][20]

-

ResearchGate. (2010). (PDF) How the biotin-streptavidin interaction was made even stronger: Investigation via crystallography and a chimaeric tetramer. [Link][21]

-

SouthernBiotech. (2023). Streptavidin/Avidin-Biotin Interaction. [Link][22]

-

Howarth, M., et al. (2006). A monovalent streptavidin with a single femtomolar biotin binding site. Nature Methods. [Link][12]

Sources

- 1. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. splendidlab.in [splendidlab.in]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

- 8. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promiscuous protein biotinylation by Escherichia coli biotin protein ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A promiscuous biotin ligase fusion protein identifies proximal and interacting proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-specific labeling of cellular proteins with unnatural substrates of biotin ligases [dspace.mit.edu]

- 12. A monovalent streptavidin with a single femtomolar biotin binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ビオチン化タンパク質精製 [sigmaaldrich.com]

- 14. Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization and Haller–Bauer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. amidbiosciences.com [amidbiosciences.com]

- 20. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. southernbiotech.com [southernbiotech.com]

A Technical Guide to the Strategic Use of 1'-N-Benzyl Biotin in the Synthesis of (+)-Biotin

Introduction: The Significance of (+)-Biotin and the Role of Precursor Strategy

(+)-Biotin, also known as Vitamin H or Vitamin B7, is a water-soluble vitamin that plays a crucial role as a cofactor for carboxylase enzymes involved in essential metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] Its biological importance has driven significant efforts in developing efficient and stereoselective synthetic routes for its production, both in academic research and for industrial applications in pharmaceuticals, dietary supplements, and animal feed.[2]

The total synthesis of (+)-biotin is a complex challenge due to the presence of a bicyclic ureido-tetrahydrothiophene ring system with three contiguous stereocenters. A common strategy in multistep organic synthesis is the use of protecting groups to mask reactive functional groups and ensure the desired chemical transformations occur at specific sites. In the context of (+)-biotin synthesis, the nitrogen atoms of the ureido ring are often protected to prevent unwanted side reactions during the construction of the thiophene ring and the introduction of the valeric acid side chain.

This technical guide focuses on the strategic use of 1'-N-benzyl biotin as a key precursor in the synthesis of (+)-biotin. The benzyl group serves as a robust and reliable protecting group for the ureido nitrogen, offering stability under a range of reaction conditions. The final and critical step in this synthetic approach is the deprotection, or debenzylation, of the 1'-N-benzyl biotin intermediate to yield the final (+)-biotin product. This guide will provide an in-depth exploration of the rationale behind this strategy, a detailed examination of the debenzylation methodologies, and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Synthetic Pathway: From Protection to Deprotection

The overall synthetic strategy involving 1'-N-benzyl biotin can be visualized as a multi-stage process. The initial steps focus on the construction of the core bicyclic structure with the benzyl group installed on one of the ureido nitrogens. The subsequent and final stage is the removal of this protecting group to afford (+)-biotin.

Caption: Overall workflow for (+)-biotin synthesis via a 1'-N-benzyl biotin precursor.

Methodologies for the Debenzylation of 1'-N-Benzyl Biotin

The cleavage of the N-benzyl bond is a critical transformation to obtain the final (+)-biotin molecule. Several methods have been developed for this purpose, with the choice of method often depending on the overall synthetic route, the presence of other functional groups, and considerations for scale-up and industrial production.

Debenzylation using Strong Acids

A historically significant and industrially relevant method for the debenzylation of N-benzyl protected biotin precursors involves the use of strong acids, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄).[3][4][5][6]

Causality Behind the Experimental Choice: Strong acids protonate the nitrogen atom of the ureido ring, weakening the N-C bond of the benzyl group. The subsequent nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) or solvolysis leads to the cleavage of the benzyl group, typically as benzyl bromide or a related species. This method is often robust and can be effective for large-scale production. However, it requires harsh conditions (refluxing in strong acid) and may not be suitable for substrates with acid-labile functional groups.

Caption: Proposed mechanism for acid-mediated debenzylation of 1'-N-benzyl biotin.

Experimental Protocol: Debenzylation with Hydrobromic Acid

This protocol is adapted from established procedures for the debenzylation of dibenzyl biotin.[3][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1'-N-benzyl biotin.

-

Reagent Addition: For each gram of 1'-N-benzyl biotin, add 10-20 mL of 48% aqueous hydrobromic acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120-125 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a biphasic mixture is present, separate the aqueous layer.

-

Concentrate the aqueous layer under reduced pressure to remove excess HBr.

-

Dissolve the residue in water and neutralize the solution carefully with a base (e.g., 10% aqueous sodium hydroxide) to a pH of approximately 7.

-

-

Purification:

-

The crude (+)-biotin may precipitate upon neutralization. If not, the aqueous solution can be cooled to induce crystallization.

-

Collect the solid by filtration, wash with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone).

-

Dry the solid under vacuum to obtain crude (+)-biotin.

-

Further purification can be achieved by recrystallization from hot water or a water/ethanol mixture.

-

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a milder and often more selective method for the removal of benzyl protecting groups.[7][8][9] This technique avoids the use of high-pressure hydrogen gas and harsh acidic conditions, making it compatible with a wider range of functional groups.

Causality Behind the Experimental Choice: In this method, a hydrogen donor, such as ammonium formate or formic acid, transfers hydrogen atoms to the substrate in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[7][8] The benzyl group is hydrogenolyzed, being cleaved from the nitrogen and converted to toluene, while the nitrogen is reduced to an N-H bond. This method is advantageous due to its mild reaction conditions and the use of readily available and relatively safe reagents.

Experimental Protocol: Debenzylation by Catalytic Transfer Hydrogenation

This protocol is based on general procedures for N-debenzylation via catalytic transfer hydrogenation.[8][10]

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 1'-N-benzyl biotin and a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Catalyst and Hydrogen Donor Addition:

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

-

Add ammonium formate (HCOONH₄) in excess (typically 3-5 equivalents).

-

-

Reaction Conditions:

-

Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate.

-

Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

-

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent and any volatile byproducts.

-

-

Purification:

-

Dissolve the residue in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of (+)-biotin.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Quantitative Data Summary

The efficiency of the debenzylation step is crucial for the overall yield of the (+)-biotin synthesis. The following table summarizes typical yields reported for different debenzylation methods in the context of biotin synthesis.

| Precursor | Debenzylation Method | Reagents | Typical Yield | Purity | Reference |

| Dibenzyl Biotin | Strong Acid (HBr) | 48% aq. HBr, reflux | ~90% | High | [3] |

| Dibenzyl Biotin | Strong Acid (H₂SO₄) | 70-80% H₂SO₄, 105-125 °C | High | High | [4][6] |

| N-Benzylamino Derivatives | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol | Good to Excellent | High | [8][10] |

Note: The yields for catalytic transfer hydrogenation are for general N-benzylamino derivatives and are expected to be comparable for 1'-N-benzyl biotin.

Conclusion and Future Perspectives

The use of 1'-N-benzyl biotin as a precursor represents a strategic and effective approach in the total synthesis of (+)-biotin. The benzyl protecting group offers the necessary stability during the construction of the complex biotin molecule. The final debenzylation step, while critical, can be achieved through various reliable methods.

For large-scale industrial production, debenzylation with strong acids like sulfuric acid remains a cost-effective option.[4][6] However, for laboratory-scale synthesis and for substrates containing sensitive functional groups, catalytic transfer hydrogenation offers a milder and often more versatile alternative.[7][8]

Future research in this area may focus on developing even more efficient and environmentally benign debenzylation methods. This could include the use of novel catalysts with lower metal loadings, exploring flow chemistry for continuous production, or employing enzymatic methods for highly selective deprotection under mild conditions. The continued refinement of the synthesis of (+)-biotin, including the strategic use and removal of protecting groups like N-benzyl, will remain a key area of interest for synthetic and medicinal chemists.

References

-

Preparation of (+)-Biotin: Process Development and Scale-Up. ResearchGate. Available at: [Link]

- (+)-biotin and its derivatives synthesis method.Google Patents.

-

Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications. Available at: [Link]

- Method for debenzylation of dibenzyl biotin.Google Patents.

-

Lecture 12: Total synthesis of Biotin & Lactacystin. YouTube. Available at: [Link]

-

The synthesis of new biotin derivatives and their bioactivity. LSU Scholarly Repository. Available at: [Link]

-

Biosynthesis of Biotin. ResearchGate. Available at: [Link]

- Method for debenzylation of dibenzylbiotin.Google Patents.

-

Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway. PMC - NIH. Available at: [Link]

-

Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. Available at: [Link]

- Synthesis of biotin.Google Patents.

- Method for debenzylation of dibenzyl biotin.Google Patents.

-

Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. Available at: [Link]

-

Enhancing the Asymmetric Hydrogenation/Desymmetrization of an Achiral Lactone in the Synthesis of (+)-Biotin. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]

-

A Formal Catalytic Asymmetric Synthesis of (+)Biotin with Modified Cinchona Alkaloids. ResearchGate. Available at: [Link]

- Method for preparing biotin by debenzylating benzyl biotin.Google Patents.

-

Biological significance and development of practical synthesis of biotin. PubMed. Available at: [Link]

-

Industrial asymmetric synthesis of d‐Biotin. ResearchGate. Available at: [Link]

-

1'N-Benzyl Biotin. Veeprho. Available at: [Link]

Sources

- 1. repository.lsu.edu [repository.lsu.edu]

- 2. Biological significance and development of practical synthesis of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101215291A - (+)-biotin and its derivatives synthesis method - Google Patents [patents.google.com]

- 4. EP0971931B1 - Method for debenzylation of dibenzyl biotin - Google Patents [patents.google.com]

- 5. US6140507A - Method for debenzylation of dibenzylbiotin - Google Patents [patents.google.com]

- 6. CN1101820C - Method for debenzylation of dibenzyl biotin - Google Patents [patents.google.com]

- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 9. researchgate.net [researchgate.net]

- 10. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to Protein Labeling with 1'N-Benzyl Biotin Derivatives

Abstract

The biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, is a cornerstone of modern biological research, enabling highly specific detection and purification of biomolecules.[1][2][3] This guide provides a comprehensive protocol for the covalent labeling of proteins using an activated N-hydroxysuccinimide (NHS) ester form of 1'N-Benzyl Biotin. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage biotinylation for applications such as ELISA, Western blotting, affinity purification, and protein-protein interaction studies.[4][5]

Foundational Principles: Understanding the Chemistry of Biotinylation

Biotin itself, a vitamin with a molecular weight of 244.31 g/mol , is relatively small and thus unlikely to interfere with the function of the molecule it tags.[6][7] However, for biotin to be used as a labeling agent, it must be chemically modified to include a reactive group that can form a stable, covalent bond with a target biomolecule.[6][8]

The subject of this guide, this compound, possesses a carboxylic acid on its valeric acid side chain.[9][10] This carboxyl group is not inherently reactive towards common functional groups on proteins, such as the primary amines found on lysine residues and the N-terminus.[11][12]

The Causality of Activation: To achieve efficient and stable protein labeling, the carboxyl group must be "activated." A widely adopted and highly effective method is its conversion to an N-hydroxysuccinimide (NHS) ester .[12][13][14] This process transforms the inert carboxylic acid into a highly reactive moiety that readily couples with primary amines at a physiological to slightly alkaline pH, forming a stable amide bond.[14][15] This application note, therefore, details the protocol for using This compound NHS Ester for protein labeling.

The Labeling Reaction Mechanism

The core of the protocol is the reaction between the primary amine groups on the protein and the this compound NHS Ester. The reaction proceeds via nucleophilic attack of the unprotonated amine on the ester, leading to the formation of a stable amide linkage and the release of the NHS leaving group.

Caption: Amine-reactive labeling mechanism.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the successful biotinylation of a target protein using this compound NHS Ester.

Required Materials and Reagents

-

Protein of Interest: Purified and dissolved in an amine-free buffer (e.g., PBS) at a known concentration (typically 1-10 mg/mL).

-

This compound NHS Ester: (Hypothetical for this protocol). Stored desiccated at -20°C.

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 (PBS is common). Avoid buffers containing primary amines like Tris or glycine.[15][16]

-

Anhydrous Solvent: Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) to dissolve the NHS ester.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification System: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes for removal of excess biotin.[12]

-

Standard laboratory equipment: Microcentrifuge tubes, pipettors, vortexer, rotator.

Protocol Part A: Reagent Preparation

Trustworthiness Checkpoint: The stability of the NHS ester is critical. It is highly sensitive to moisture and hydrolyzes rapidly in aqueous solutions.[15] Therefore, always prepare the biotin reagent solution immediately before use and do not store it as a stock solution.

-

Protein Sample Preparation:

-

Ensure the protein is in an appropriate amine-free buffer. If the protein is in a buffer like Tris, it must be exchanged into PBS or a similar buffer via dialysis or a desalting column.[15]

-

Adjust the protein concentration to 1-10 mg/mL. Labeling reactions are generally more efficient with more concentrated protein solutions.[15][17]

-

-

This compound NHS Ester Solution:

-

Allow the vial of this compound NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[15]

-

Immediately before use, dissolve the required amount of the reagent in a small volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mM).

-

Protocol Part B: The Labeling Reaction

Expertise Insight: The degree of biotinylation depends on the molar ratio of the biotin reagent to the protein. A 20-fold molar excess is a common starting point for antibodies, typically resulting in 4-6 biotin molecules per antibody.[15][17] This ratio should be optimized for your specific protein and application to avoid disrupting its function.

-

Calculate Molar Excess: Determine the moles of protein in your reaction. Calculate the moles of this compound NHS Ester needed for the desired molar excess (e.g., 20x).

-

Example Calculation: For 1 mL of a 5 mg/mL solution of a 150 kDa protein:

-

Moles of Protein = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

-

Moles of Biotin (20x excess) = 20 * 3.33 x 10⁻⁸ mol = 6.66 x 10⁻⁷ mol

-

Volume of 10 mM Biotin Stock = (6.66 x 10⁻⁷ mol) / (0.01 mol/L) = 66.6 µL

-

-

-

Initiate the Reaction: Add the calculated volume of the dissolved this compound NHS Ester solution to the protein solution. Mix gently by pipetting.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. The cooler temperature may be preferable for sensitive proteins.

-

Quench the Reaction: Stop the reaction by adding the Quenching Buffer (e.g., add 50 µL of 1 M Tris-HCl for every 1 mL of reaction volume). The primary amines in Tris will react with and consume any remaining NHS ester. Incubate for an additional 15 minutes.

Protocol Part C: Purification of the Labeled Protein

Self-Validation Checkpoint: It is crucial to remove all non-reacted biotin to prevent it from interfering with downstream assays by binding to streptavidin.[17]

-

Size-Exclusion Chromatography (Desalting Column): This is the fastest method. Equilibrate the column with PBS. Apply the quenched reaction mixture to the column. The larger, biotinylated protein will elute first, while the smaller, unreacted biotin molecules are retained. Collect the protein-containing fractions.

-

Dialysis: For larger volumes, dialyze the sample against a large volume of PBS at 4°C. Perform at least three buffer changes over 24 hours to ensure complete removal of free biotin.

Workflow and Data Summary

Overall Experimental Workflow

Caption: High-level experimental workflow for protein biotinylation.

Recommended Reaction Parameters

This table provides starting parameters that should be optimized for each specific protein and desired degree of labeling.

| Protein Concentration | Molar Excess (Biotin:Protein) | Incubation Time (RT) | Incubation Time (4°C) | Optimal pH |

| 0.1 - 1.0 mg/mL | 50-fold to 100-fold | 60 - 90 min | 2 - 4 hours | 7.2 - 8.5 |

| 1.0 - 10.0 mg/mL | 10-fold to 20-fold | 30 - 60 min | 2 hours | 7.2 - 8.5 |

Data synthesized from best practices described in references[15][17][18].

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling | 1. Amine-containing buffer (Tris, glycine) competed with the protein for the label.[16][19] 2. Hydrolyzed NHS Ester due to moisture or age.[15][16] 3. Incorrect pH: pH is too low, causing protonation of amines.[14][19] | 1. Exchange protein into an amine-free buffer like PBS before labeling. 2. Use fresh, high-quality anhydrous solvent (DMSO/DMF). Equilibrate reagent to RT before opening. Prepare solution immediately before use. 3. Ensure the reaction buffer pH is between 7.2 and 8.5. |

| Protein Precipitation | 1. High degree of labeling alters protein solubility. 2. Solvent concentration is too high in the final reaction mix. 3. Protein is inherently unstable under reaction conditions. | 1. Reduce the molar excess of the biotin reagent or decrease the reaction time. 2. Keep the volume of organic solvent added to the protein solution below 10% of the total reaction volume. 3. Perform the reaction on ice instead of at room temperature. |

| High Background in Downstream Assays | 1. Incomplete removal of free biotin after the labeling reaction.[20] 2. Nonspecific binding of the biotinylated protein. | 1. Improve the purification step. Use a desalting column appropriate for your sample volume or increase the duration and number of changes for dialysis.[20] 2. Increase the stringency of wash steps in your downstream application (e.g., ELISA, Western blot). Add blocking agents like BSA or Tween-20. |

References

-

Pharmaffiliates. CAS No : 76335-62-1 | Product Name : this compound. Pharmaffiliates. [Link]

-

Howarth, M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]

-

Howarth, M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC - NIH. [Link]

-

Creative Biolabs. Antibody Biotinylation Protocol. Creative Biolabs. [Link]

-

John Wiley & Sons. Purification of DNA-Binding Proteins Using Biotin/Streptavidin Affinity Systems. Current Protocols. [Link]

-

ResearchGate. Direct Detection of Biotinylated Proteins by Mass Spectrometry. ResearchGate. [Link]

-

G-Biosciences. Biotin Labeling: Key Points to Selecting Your Biotin Agent. G-Biosciences. [Link]

-

G-Biosciences. The Advantages of Biotinylation Tagging in Protein Purification. G-Biosciences. [Link]

-

Wikipedia. Streptavidin. Wikipedia. [Link]

-

Wikipedia. Biotinylation. Wikipedia. [Link]

-

BioNumbers. Dissociation constant of the streptavidin and biotin interaction. BioNumbers - Harvard. [Link]

-

Glen Research. Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

-

Abberior. NHS ester protocol for labeling proteins. Abberior. [Link]

-

ACROBiosystems. Biotin labeled Proteins. ACROBiosystems. [Link]

-

PMC - NIH. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC - NIH. [Link]

-

Pharmaffiliates. Biotin - Impurity E. Pharmaffiliates. [Link]

-

Biopharma PEG. What is Biotinylation? Biopharma PEG. [Link]

-

Veeprho. this compound | CAS 76335-62-1. Veeprho. [Link]

-

Portland Press. How the biotin–streptavidin interaction was made even stronger. Portland Press. [Link]

-

PubChem - NIH. this compound. PubChem. [Link]

-

ResearchGate. Protein Biotinylation. ResearchGate. [Link]

-

Patsnap Synapse. What is the mechanism of Biotin? Patsnap Synapse. [Link]

-

ResearchGate. I am having problems with biotinylation consistency, does anyone have any suggestions/advice? ResearchGate. [Link]

-

PMC - NIH. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. PMC - NIH. [Link]

-

PMC - PubMed Central. Biotin. PMC - PubMed Central. [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. biotinylated proteins - proteinkinase.biz [proteinkinase.biz]

- 6. Biotinylation - Wikipedia [en.wikipedia.org]

- 7. What is Biotinylation? | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. veeprho.com [veeprho.com]

- 11. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. glenresearch.com [glenresearch.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. lumiprobe.com [lumiprobe.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. vectorlabs.com [vectorlabs.com]

- 17. apexbt.com [apexbt.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

Application Note & Protocol: Preparation and Use of 1'N-Benzyl Biotin Affinity Chromatography Resin

Abstract

The extraordinarily high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ M) is a cornerstone of modern life sciences, enabling highly specific and robust applications in purification, detection, and immobilization. However, this same strength presents a significant challenge: the elution of biotinylated molecules from a streptavidin matrix often requires harsh, denaturing conditions that can compromise the structure and function of the target protein. This application note details the preparation and use of an affinity chromatography resin functionalized with 1'N-Benzyl Biotin, a strategic derivative designed to modulate this interaction. We posit that the introduction of a benzyl group at the 1'N position of the ureido ring—a critical interface for hydrogen bonding with streptavidin—reduces the binding affinity sufficiently to permit gentle, competitive elution, thereby preserving the biological integrity of purified proteins. This guide provides experienced researchers with the scientific rationale, detailed protocols for resin synthesis and characterization, and a comprehensive workflow for the affinity purification of streptavidin fusion proteins or other biotin-binding molecules.

Introduction: The Rationale for a Modified Biotin Ligand

Affinity chromatography is a powerful technique that isolates a specific molecule from a complex mixture based on a highly specific, reversible interaction between the molecule and an immobilized ligand. The biotin-streptavidin system represents one of the strongest non-covalent biological interactions known, making it an exemplary choice for affinity applications where high capture efficiency and specificity are paramount.[1]

However, the quasi-irreversible nature of this bond is a double-edged sword. Elution of a captured protein often necessitates extreme pH, high concentrations of chaotropic agents (e.g., 6M guanidine-HCl), or boiling in SDS-PAGE sample buffer.[2][3] Such conditions are frequently incompatible with downstream functional assays, structural studies, or therapeutic applications where the native protein conformation is critical.

To overcome this limitation, various strategies have been developed, including the use of monomeric avidin resins or biotin analogs with attenuated binding affinities, such as iminobiotin or desthiobiotin.[4][5] These alternatives facilitate elution under milder, non-denaturing conditions. This compound emerges from this same strategic school of thought. The ureido ring of biotin is a key contributor to the high-affinity interaction with streptavidin, forming a network of crucial hydrogen bonds within the binding pocket.[6][7] Our central hypothesis is that the covalent attachment of a sterically bulky and hydrophobic benzyl group at the 1'N-position (Figure 1) disrupts this optimal hydrogen bond network and introduces steric hindrance. This modification is predicted to lower the binding affinity into a range where efficient capture is maintained, but elution can be achieved through gentle competition with free, unmodified biotin, thus preserving the bioactivity of the purified protein.

This document provides the necessary protocols to empower researchers to create and validate their own this compound affinity resin, tailored for applications demanding both high specificity and gentle elution.

Preparing the this compound Affinity Resin

The covalent immobilization of this compound, which possesses a terminal carboxylic acid on its valeric acid side chain, is most effectively achieved by coupling it to an amine-functionalized resin. This is accomplished via a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance coupling efficiency and stability.[8][9] The NHS first reacts with the EDC-activated carboxyl group of the biotin derivative to form a semi-stable NHS ester, which then readily reacts with primary amines on the support matrix to form a stable amide bond.

Diagram of the Coupling Chemistry

Caption: Workflow for covalent coupling of this compound.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Notes |

| Amine-functionalized Agarose Resin | GE Healthcare, Bio-Rad | e.g., Amino-Sepharose 4B |

| This compound | Smolecule, Pharmaffiliates | |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Thermo Fisher Scientific | Store desiccated at -20°C |

| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | Store desiccated at 4°C |

| Activation/Coupling Buffer | - | 0.1 M MES, 0.5 M NaCl, pH 6.0 |

| Wash Buffer A | - | 0.5 M NaCl |

| Blocking Buffer | - | 1 M Ethanolamine, pH 8.0 |

| Wash Buffer B | - | 1X PBS, pH 7.4 |

| Storage Buffer | - | 1X PBS, 20% Ethanol, pH 7.4 |

Protocol: Covalent Coupling of this compound

This protocol is for coupling to 10 mL of settled amine-functionalized agarose resin. Adjust volumes accordingly.

A. Resin Preparation

-

Transfer 20 mL of the 50% resin slurry to a 50 mL conical tube.

-

Pellet the resin by centrifugation (500 x g, 2 min). Discard the supernatant.

-

Wash the resin by adding 40 mL of Wash Buffer A (0.5 M NaCl). Invert to mix, then centrifuge and discard the supernatant. Repeat this wash step twice more.

-

After the final wash, resuspend the resin in 20 mL of Activation/Coupling Buffer to create a 50% slurry.

B. Ligand Activation and Coupling Critical Step: EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare the EDC/NHS solution immediately before use.

-

In a separate tube, dissolve 35 mg of this compound (~100 µmol) in 5 mL of Activation/Coupling Buffer. Gentle warming or addition of a minimal amount of DMSO may be required for complete dissolution.

-

Add 23 mg of NHS (~200 µmol) and 38 mg of EDC (~200 µmol) to the this compound solution. Vortex immediately to dissolve.

-

Immediately add the entire activated biotin solution to the 20 mL of washed 50% resin slurry.

-

Incubate the reaction on a rotary mixer at room temperature for 2-4 hours (or overnight at 4°C).

C. Blocking Unreacted Sites

-

Pellet the resin by centrifugation (500 x g, 2 min). Discard the supernatant.

-

To block any remaining active amine sites on the resin, add 30 mL of Blocking Buffer (1 M Ethanolamine, pH 8.0).

-

Incubate on a rotary mixer at room temperature for 1 hour.

-

Pellet the resin and discard the supernatant.

D. Final Washes and Storage

-

Wash the resin with 40 mL of Wash Buffer A. Centrifuge and discard the supernatant. Repeat once.

-

Wash the resin with 40 mL of Wash Buffer B (1X PBS, pH 7.4). Centrifuge and discard the supernatant. Repeat twice.

-

Resuspend the final resin in 10 mL of Storage Buffer (1X PBS, 20% Ethanol) to create a 50% slurry.

-

Store the prepared affinity resin at 4°C. The resin is stable for at least one year.

Characterization of the Affinity Resin

Validating the success of the coupling reaction is crucial. A functional assay to determine the binding capacity of the newly synthesized resin for a biotin-binding protein like streptavidin is recommended.

Protocol: Determining Streptavidin Binding Capacity

-

Prepare a stock solution of Streptavidin-HRP conjugate at 1 mg/mL in Wash Buffer B.

-

Create a standard curve of Streptavidin-HRP (e.g., 0 to 50 µg/mL) for your chosen HRP substrate (e.g., TMB).

-

In a microcentrifuge tube, add 100 µL of the 50% this compound resin slurry (50 µL of settled resin).

-

Add 900 µL of a 50 µg/mL Streptavidin-HRP solution to the resin.

-

In a control tube, add 900 µL of the 50 µg/mL Streptavidin-HRP solution and 50 µL of unconjugated amine-functionalized resin.

-

Incubate both tubes on a rotator for 1 hour at room temperature.

-

Centrifuge the tubes at 2,000 x g for 2 min to pellet the resin.

-